The synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol involves several steps, beginning with 2-(2-hydroxyphenyl)acetic acid. The synthetic route typically includes:
The molecular structure of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol can be described using various structural representations:
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
CC(C)NCC(COC1=CC=CC=C1CCOC)O
The compound features a propanol backbone with an isopropylamino group and a phenoxy group substituted with a methoxyethyl chain. The structural complexity allows for specific interactions with biological targets, enhancing its pharmacological properties .
The chemical reactions involving 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol primarily revolve around its activity as a beta-blocker. These reactions include:
These interactions are critical for its therapeutic effects in managing cardiovascular diseases .
Key physical and chemical properties of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol include:
These properties influence its behavior in biological systems and its suitability for various formulations .
The primary applications of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol include:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7